molecular formula C11H20ClNO4S B2847774 Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride CAS No. 2287343-91-1

Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride

Cat. No.: B2847774
CAS No.: 2287343-91-1
M. Wt: 297.79
InChI Key: SAYYKGZGJQXYAG-UHFFFAOYSA-N
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Description

Ethyl 8,8-dioxo-8λ⁶-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a bicyclic system. The 8,8-dioxo group indicates a sulfone moiety, while the ethyl ester at position 4 and the hydrochloride salt enhance solubility and stability.

Properties

IUPAC Name

ethyl 8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYYKGZGJQXYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Heteroatom Substitution: The thia (sulfur) and aza (nitrogen) in the target compound contrast with dioxa (two oxygen atoms) in 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may influence ring puckering and intermolecular interactions . The 8,8-dioxo (sulfone) group increases polarity and hydrogen-bonding capacity, distinguishing it from non-sulfonated analogs like 5-thia-8-azaspiro[3.6]decane hydrochloride .
  • Substituent Position and Identity :

    • The ethyl ester at position 4 in the target compound versus methyl ester or carboxylic acid in others affects lipophilicity and metabolic stability. Ethyl esters generally offer slower hydrolysis rates than methyl esters .
    • Hydrochloride salts are common across these compounds, improving aqueous solubility for pharmacological applications .
  • Spiro Ring Size :

    • The spiro[4.5] system (two fused rings of 4 and 5 members) in the target compound provides conformational rigidity compared to the spiro[3.6] system in 5-thia-8-azaspiro[3.6]decane hydrochloride, which may adopt different puckering modes .

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